2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one
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Overview
Description
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with amino, nitro, and methoxy substituents.
Preparation Methods
The synthesis of 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 4-hydroxycoumarin with an aldehyde or ketone in the presence of a base to form a coumarin derivative.
Michael Addition: The coumarin derivative undergoes a Michael addition with a nitroalkene to introduce the nitro group.
Cyclization: The intermediate product is then cyclized to form the pyranochromene core.
Amination and Methoxylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or hydrogenation catalysts.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and antioxidant properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. It may also interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The nitro group plays a significant role in its biological activity, as it can undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one include:
2-amino-3-ethoxycarbonyl-4-(4’-methoxyphenyl)-4H-pyrano[3,2-c]chromene-6-methyl-5-one: This compound has an ethoxycarbonyl group instead of a nitro group and shows different biological activities.
2-(2-amino-3-methoxyphenyl)chromen-4-one: This compound lacks the nitro group and has a simpler structure, leading to different chemical properties and applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but a different core structure, resulting in distinct chemical reactivity and uses.
Properties
Molecular Formula |
C19H14N2O6 |
---|---|
Molecular Weight |
366.3g/mol |
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-25-11-6-4-5-10(9-11)14-15-17(27-18(20)16(14)21(23)24)12-7-2-3-8-13(12)26-19(15)22/h2-9,14H,20H2,1H3 |
InChI Key |
SJLQZJOQJWFCNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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